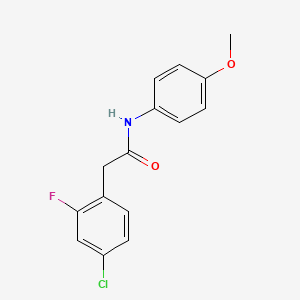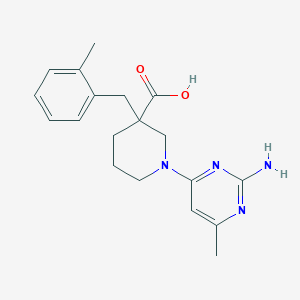![molecular formula C17H26N2O4S B5469171 3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE](/img/structure/B5469171.png)
3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a piperidine moiety, a sulfonamide group, and an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Moiety: This can be achieved through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Ether Linkage Formation: The ether linkage is formed by reacting the piperidine derivative with an appropriate alkylating agent under basic conditions.
Sulfonamide Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The piperidine moiety is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(3-Ethyl-4-Methyl-2-Oxo-3-Pyrroline-1-Carboxamido)Ethyl]Benzene Sulfonamide
- 1-Methyl-3-{4-[(4-(2-Oxo-2,3-Dihydro-1H-Benzimidazol-1-Yl)Piperidin-1-Yl)Benzyl]}-2-Phenylindole
Uniqueness
3-METHYL-4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine moiety is particularly significant for its pharmacological activity, making it a valuable compound in drug design and development.
Propiedades
IUPAC Name |
3-methyl-4-(2-oxo-2-piperidin-1-ylethoxy)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-9-18-24(21,22)15-7-8-16(14(2)12-15)23-13-17(20)19-10-5-4-6-11-19/h7-8,12,18H,3-6,9-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIIDZWOGSUNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-1-[(E)-2-phenylethenyl]sulfonyl-2H-quinoline](/img/structure/B5469096.png)
![N-methyl-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-2,1-benzisoxazole-3-carboxamide](/img/structure/B5469103.png)
![N-[1-(4-fluorophenyl)ethyl]-1-propylpiperidin-4-amine](/img/structure/B5469108.png)
![3-[(3-biphenyl-4-yl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B5469119.png)

![3-[2-(Azocan-1-yl)-2-oxoethyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-2-one](/img/structure/B5469131.png)
![N-(1,3-BENZODIOXOL-5-YL)-N'-[2-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B5469134.png)
![N-[3-(1-hydroxyethyl)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5469142.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5469147.png)
![9-(butoxyacetyl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5469150.png)
![4-methyl-6-[4-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-piperazinyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5469170.png)
![2-[[(E)-3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoyl]amino]pentanoic acid](/img/structure/B5469177.png)
![[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone](/img/structure/B5469188.png)
